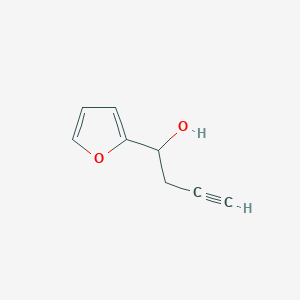
1-(2-Furyl)but-3-yn-1-ol
Cat. No. B8517556
M. Wt: 136.15 g/mol
InChI Key: HMTYJEBHTKFYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04958033
Procedure details


In the same flask as in Example 1, there were charged granular magnesium (18.2 g), dry zinc chloride (10.2 g) and dry tetrahydrofuran (110 g). Propargyl bromide (0.88 g) was added thereto at 10° C while stirring. The resultant mixture was kept in an adiabatic condition, whereupon the reaction proceeded. When the heat generation stopped, a mixture of furfural (48.0 g), propargyl bromide (73.5 g) and toluene (110 g) was dropwise added to the reaction mixture at 30° C in 3 hours while stirring under cooling. The resultant mixture was kept at room temperature for 30 minutes while stirring. After completion of the reaction, the reaction mixture was treated in the same manner as in Example 1 and distilled under reduced pressure (65°-66° C./ 0.45 mmHg) to give 2-(1-hydroxy-3-butynyl)-furan (61.3 g) in a yield of 90% (based on the starting furfural).



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[Mg].[O:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.C(=O)[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1.C(Br)C#C>[Cl-].[Zn+2].[Cl-].C(Br)C#C.C1(C)C=CC=CC=1>[OH:12][CH:11]([C:3]1[O:2][CH:6]=[CH:5][CH:4]=1)[CH2:10][C:9]#[CH:8] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
10.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
48 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CO1)=O
|
|
Name
|
|
|
Quantity
|
73.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0.88 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C#C)Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
at 10° C while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dropwise added to the reaction mixture at 30° C in 3 hours
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was treated in the same manner as in Example 1
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled under reduced pressure (65°-66° C./ 0.45 mmHg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(CC#C)C=1OC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 61.3 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
